molecular formula C10H8ClNO3S B2475830 7-Methoxyquinoline-8-sulfonyl chloride CAS No. 2059936-35-3

7-Methoxyquinoline-8-sulfonyl chloride

Cat. No.: B2475830
CAS No.: 2059936-35-3
M. Wt: 257.69
InChI Key: BOYGXUWPYKJSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinoline-8-sulfonyl chloride typically involves the sulfonylation of 7-methoxyquinoline. One common method includes the reaction of 7-methoxyquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 8-position of the quinoline ring . The reaction is usually carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. These methods aim to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinoline-8-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Quinoline N-oxides: Formed by oxidation reactions.

    Reduced Quinoline Derivatives: Formed by reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.

    8-Quinolinesulfonyl Chloride: Similar sulfonyl chloride group but lacks the methoxy group at the 7-position.

    Quinoline-8-sulfonyl Chloride: Similar sulfonyl chloride group but lacks the methoxy group at the 7-position.

Uniqueness

7-Methoxyquinoline-8-sulfonyl chloride is unique due to the presence of both the methoxy group at the 7-position and the sulfonyl chloride group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methoxyquinoline-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-5-4-7-3-2-6-12-9(7)10(8)16(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYGXUWPYKJSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059936-35-3
Record name 7-methoxyquinoline-8-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.